molecular formula C8H10N2O B154247 2-methylbenzamide Oxime CAS No. 40312-14-9

2-methylbenzamide Oxime

Cat. No.: B154247
CAS No.: 40312-14-9
M. Wt: 150.18 g/mol
InChI Key: UAKAWWHOQNNATR-UHFFFAOYSA-N
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Description

2-Methylbenzamide oxime is an organic compound with the molecular formula C8H10N2O. It belongs to the class of oximes, which are characterized by the presence of the functional group C=N−OH. This compound is derived from 2-methylbenzamide and is known for its applications in various chemical and industrial processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylbenzamide Oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission . The interaction between this compound and acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to the accumulation of acetylcholine in the synaptic cleft. This inhibition is a key factor in the compound’s potential use as an antidote for organophosphate poisoning. Additionally, this compound has been shown to interact with other biomolecules, such as reactive oxygen species, leading to the activation of antioxidant scavenging mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In skeletal muscle, kidney, liver, and neural cells, the compound has been observed to induce necrosis and unregulated cell death characterized by cell burst . This is accompanied by an increased formation of reactive oxygen species and the activation of antioxidant scavenging. In some cases, this compound can activate apoptosis through specific caspases, such as caspases 3, 8, and 9 . These cellular effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. The compound forms an oxime by reacting with aldehydes or ketones, which involves the nitrogen acting as a nucleophile and forming a stable adduct . This reaction is essentially irreversible and leads to the formation of a hemiketal, which decomposes to maintain the concentration of the ketone (Le Châtelier’s Principle) . The inhibition of acetylcholinesterase by this compound is a critical aspect of its molecular mechanism, as it prevents the breakdown of acetylcholine and disrupts normal synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound may degrade, leading to a reduction in its efficacy and potential changes in its impact on cellular processes. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase and the activation of antioxidant mechanisms . At higher doses, this compound can induce toxic or adverse effects, including necrosis and unregulated cell death . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the potential risks associated with high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized through pathways involving the formation of oximes and hydrazones, which are key intermediates in its biochemical reactions . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux, influencing the compound’s efficacy and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The localization and accumulation of this compound within specific tissues can impact its activity and function, making it important to understand these processes for effective therapeutic use.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzamide oxime can be synthesized through the condensation of 2-methylbenzamide with hydroxylamine. The reaction typically involves the following steps:

    Condensation Reaction: 2-Methylbenzamide reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium.

    Purification: The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzamide oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitriles or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylbenzamide oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzamide oxime: Similar structure but without the methyl group.

    Cyclohexanone oxime: Contains a cyclohexane ring instead of a benzene ring.

    N,N-Diethyl-3-methylbenzamide: Contains an additional diethylamino group.

Uniqueness

2-Methylbenzamide oxime is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and applications compared to other oximes.

Properties

CAS No.

40312-14-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

UAKAWWHOQNNATR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1/C(=N\O)/N

SMILES

CC1=CC=CC=C1C(=NO)N

Canonical SMILES

CC1=CC=CC=C1C(=NO)N

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

(Z)-N’-hydroxy-2-methylbenzimidamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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